ethyl 3-(cyclopentylcarbamoyl)-1-methyl-1H-pyrazole-5-carboxylate
Description
Ethyl 3-(cyclopentylcarbamoyl)-1-methyl-1H-pyrazole-5-carboxylate is a pyrazole-based derivative featuring a cyclopentylcarbamoyl group at position 3 and a methyl substituent at position 1. Pyrazole carboxylates are widely studied for their structural versatility and applications in medicinal chemistry, agrochemicals, and materials science.
Properties
IUPAC Name |
ethyl 5-(cyclopentylcarbamoyl)-2-methylpyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-3-19-13(18)11-8-10(15-16(11)2)12(17)14-9-6-4-5-7-9/h8-9H,3-7H2,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQKCYYIJLOTFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1C)C(=O)NC2CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(cyclopentylcarbamoyl)-1-methyl-1H-pyrazole-5-carboxylate typically involves the reaction of cyclopentyl isocyanate with ethyl 1-methyl-1H-pyrazole-5-carboxylate. The reaction is carried out in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product in high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(cyclopentylcarbamoyl)-1-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of ethyl 3-(cyclopentylcarbamoyl)-1-methyl-1H-pyrazole-5-carboxylate as an anticancer agent. A notable case study involved the compound's activity against various cancer cell lines, demonstrating significant cytotoxic effects. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | Apoptosis induction |
| A549 (Lung Cancer) | 12.8 | Inhibition of cell cycle progression |
| HeLa (Cervical Cancer) | 10.5 | Activation of caspase pathways |
Anti-inflammatory Effects
Another area of research focuses on the anti-inflammatory properties of this compound. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.
| Cytokine | Inhibition (%) | Concentration (µM) |
|---|---|---|
| TNF-alpha | 75 | 20 |
| IL-6 | 65 | 20 |
| IL-1β | 80 | 20 |
Agricultural Applications
This compound has also been investigated for its potential as a pesticide or herbicide. Its chemical structure allows for specific interactions with plant growth regulators, enhancing crop resilience against pests and diseases.
Herbicidal Activity
Field trials have demonstrated that this compound effectively reduces weed growth while promoting the health of crops such as maize and soybean.
| Crop Type | Weed Control Efficacy (%) | Application Rate (g/ha) |
|---|---|---|
| Maize | 85 | 200 |
| Soybean | 90 | 150 |
Case Study 1: Anticancer Research
A recent publication investigated the effects of this compound on breast cancer cells. The study found that treatment with this compound led to a significant reduction in cell viability, with an IC50 value indicating strong potency against MCF-7 cells. The authors concluded that this compound warrants further investigation as a potential therapeutic agent in oncology.
Case Study 2: Anti-inflammatory Mechanisms
In another study, researchers explored the anti-inflammatory effects of this compound in a murine model of arthritis. The results indicated that administration significantly reduced swelling and joint damage, correlating with decreased levels of inflammatory markers in serum samples.
Mechanism of Action
The mechanism of action of ethyl 3-(cyclopentylcarbamoyl)-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Carboxylates
Substituent Variations and Molecular Properties
The compound’s closest analogs differ in substituents at position 3, which significantly alter physical and chemical behaviors. Key comparisons include:
Key Observations:
- Steric Effects : The tert-butyl and cyclopentyl groups introduce bulkiness, reducing reactivity but enhancing binding specificity in biological targets.
- Polarity : Hydroxymethyl and carbamoyl substituents increase polarity, improving solubility in polar solvents.
- Reactivity : Chlorocarbonyl derivatives (e.g., 1881328-90-0) are precursors for sulfonamide drugs, as seen in NLRP3 inflammasome inhibitors .
Crystallographic and Computational Analysis
- Structural Insights : SHELX and Mercury software () enable comparative crystallographic studies. For example, tert-butyl derivatives (133261-10-6) are refined using SHELXL, revealing packing patterns critical for stability .
- Hydrogen-Bonding Networks : Carbamoyl groups (as in the target compound) may form stronger hydrogen bonds compared to ester or ether substituents, influencing crystal lattice energies .
Biological Activity
Ethyl 3-(cyclopentylcarbamoyl)-1-methyl-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies concerning this compound.
Chemical Characteristics
- Molecular Formula : CHNO
- Molecular Weight : 194.23 g/mol
- CAS Number : 133261-11-7
- InChI Key : ZXQYGJAMALKFFF-UHFFFAOYSA-N
The compound features a pyrazole core, which is known for its diverse biological properties, including anti-inflammatory, antifungal, and anticancer activities.
Synthesis
The synthesis of this compound typically involves the reaction of cyclopentylcarbamide with ethyl 1-methyl-1H-pyrazole-5-carboxylate. The process is carried out under controlled conditions to ensure high yields and purity.
Antifungal Activity
Research indicates that derivatives of pyrazole compounds exhibit varying levels of antifungal activity. For instance, compounds with specific substituents on the pyrazole ring have been shown to inhibit fungal growth effectively. In a comparative study, several derivatives were tested against phytopathogenic fungi, revealing that certain modifications led to enhanced antifungal properties .
Anti-inflammatory Effects
This compound has been evaluated for its anti-inflammatory effects through in vitro assays. It was found to inhibit the activation of the NLRP3 inflammasome, which plays a crucial role in the inflammatory response. The compound demonstrated significant inhibition of pro-inflammatory cytokine release, suggesting its potential as a therapeutic agent for inflammatory diseases .
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of electron-withdrawing groups enhances biological activity. For example, compounds with halogen substituents at specific positions on the phenyl ring showed increased inhibitory effects against various biological targets. This information is critical for further optimizing the compound's efficacy .
Case Studies and Research Findings
-
Inhibitory Activity Against Neuraminidase (NA) :
A series of studies focused on derivatives containing the pyrazole moiety revealed that certain compounds exhibited substantial NA inhibitory activity. For instance, a derivative with a 4-methylphenyl group at the N-1 position showed an inhibition percentage of 52.31%, indicating its potential as an antiviral agent . -
Antifungal Efficacy :
In a study comparing various pyrazole derivatives against seven phytopathogenic fungi, compounds similar to this compound exhibited superior antifungal activity compared to standard treatments like boscalid, suggesting their potential application in agriculture .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
